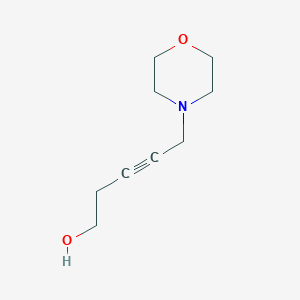

5-Morpholin-4-ylpent-3-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylpent-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIBWUJUNQVDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398833 | |

| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550302-86-8 | |

| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Morpholin-4-ylpent-3-yn-1-ol

Introduction

5-Morpholin-4-ylpent-3-yn-1-ol is a valuable heterocyclic compound featuring a morpholine ring, a hydroxyl group, and an internal alkyne. This unique combination of functional groups makes it a significant building block in medicinal chemistry and materials science. The morpholine moiety is a privileged scaffold found in numerous pharmaceuticals, imparting favorable properties such as improved solubility and metabolic stability. The alkynol portion offers a reactive handle for further molecular elaboration through reactions like "click chemistry," hydrogenations, or various coupling reactions.[1]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each transformation, the rationale for reagent selection, and provide detailed, field-proven protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a convergent strategy. The key disconnection is made at the C2-C3 bond, identifying a nucleophilic acetylide and a two-carbon electrophile as primary synthons. This leads back to the key intermediates: 4-(prop-2-yn-1-yl)morpholine (II) and ethylene oxide (III). This approach is advantageous as it builds the carbon skeleton efficiently and utilizes readily available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Key Intermediate: 4-(prop-2-yn-1-yl)morpholine (II)

The first stage of the synthesis involves the construction of the propargylated morpholine intermediate. This is achieved through a standard nucleophilic substitution reaction.

Mechanistic Rationale

The synthesis of 4-(prop-2-yn-1-yl)morpholine is a classic SN2 (bimolecular nucleophilic substitution) reaction. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of propargyl bromide. The bromide ion serves as an effective leaving group, facilitating the formation of the new carbon-nitrogen bond. A mild base is often included to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the morpholine starting material, which would render it non-nucleophilic.

Experimental Protocol: Synthesis of 4-(prop-2-yn-1-yl)morpholine

Materials:

-

Morpholine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetonitrile (100 mL).

-

Add morpholine (1.0 equivalent) to the stirred suspension.

-

Slowly add propargyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(prop-2-yn-1-yl)morpholine as a liquid, which can be purified further by vacuum distillation if necessary.[2]

Part 2: Carbon Chain Elongation and Final Product Formation

The second stage involves the critical carbon-carbon bond formation, extending the three-carbon propargyl unit to the five-carbon backbone of the final product.

Mechanistic Rationale

This transformation proceeds in two distinct steps:

-

Acetylide Formation: The terminal alkyne of 4-(prop-2-yn-1-yl)morpholine possesses a weakly acidic proton (pKa ≈ 25). Treatment with a very strong base, such as n-butyllithium (n-BuLi), results in the deprotonation of the terminal alkyne to form a highly nucleophilic lithium acetylide intermediate.

-

Nucleophilic Ring-Opening: The generated acetylide then acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the strained three-membered ring of ethylene oxide.[3] This SN2-type reaction forces the ring to open, forming a new carbon-carbon bond and a lithium alkoxide intermediate.[4][5] Subsequent quenching with an aqueous acid source protonates the alkoxide to yield the final primary alcohol, this compound.

Sources

- 1. 4-(Prop-2-yn-1-yl)Morpholine [myskinrecipes.com]

- 2. 4-(prop-2-yn-1-yl)morpholine, CasNo.5799-76-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Synthesis using nucleophilic addition chemistry | Organic Chemistry II [courses.lumenlearning.com]

- 5. Ethylene oxide when treated with Grignard reagent yields [allen.in]

Introduction: The Physicochemical Blueprint of a Drug Candidate

An In-Depth Technical Guide to the Physicochemical Properties of 5-Morpholin-4-ylpent-3-yn-1-ol

In the landscape of modern drug discovery, the aphorism "structure dictates function" is profoundly true, but it is the physicochemical properties of a molecule that govern its journey to the target. Properties such as lipophilicity, solubility, and ionization potential are not mere data points; they are the fundamental determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An otherwise potent molecule can fail in development due to poor bioavailability or undesirable off-target effects, consequences often rooted in a suboptimal physicochemical profile.[3][4] This guide provides a comprehensive technical analysis of this compound, a molecule incorporating structural motifs of high interest in medicinal chemistry. By dissecting its predicted properties and outlining the rigorous experimental methodologies for their validation, we aim to provide researchers and drug development professionals with a foundational understanding of this compound's potential.

Molecular Profile and Structural Analysis

This compound is a synthetic organic compound featuring a unique combination of functional groups that suggest a carefully considered design for biological activity.

-

Molecular Formula: C₉H₁₅NO₂

-

Molecular Weight: 169.22 g/mol

-

Chemical Structure: (Self-generated image, not from search)

The structure strategically combines:

-

A Morpholine Ring: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry.[5] Its inclusion is a common strategy to enhance aqueous solubility and introduce a basic nitrogen center, which can be crucial for forming salts and improving pharmacokinetic properties.[6] The ether linkage within the ring can also act as a hydrogen bond acceptor.

-

A Primary Alcohol (-OH): This group is a key hydrogen bond donor and acceptor, significantly influencing solubility and potential interactions with biological targets.

-

An Alkyne (C≡C): The triple bond introduces rigidity into the carbon chain, potentially fixing the molecule in a specific conformation for optimal receptor binding. It is a feature present in numerous bioactive compounds.

-

A Tertiary Amine (N): The nitrogen atom within the morpholine ring is a basic center, capable of being protonated at physiological pH.[7]

Core Physicochemical Properties: A Triad of Influence

The interplay between lipophilicity, solubility, and ionization dictates a molecule's behavior in both pharmaceutical formulations and biological systems. Optimizing this balance is a central goal of medicinal chemistry.[8]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water for 24 hours, followed by a 24-hour separation period. [9]Use the appropriate phase for all subsequent dilutions and blanks.

-

Analyte Preparation: Prepare a stock solution of this compound in the octanol-saturated water at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass separatory funnel, combine a precise volume of the analyte solution with an equal volume of water-saturated n-octanol.

-

Equilibration: Shake the funnel mechanically for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw an aliquot from each phase for analysis.

-

Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for accurate quantification.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Aqueous Solubility

Aqueous solubility is a prerequisite for systemic exposure and is a major factor influencing a drug's oral bioavailability. [8]The presence of the polar morpholine and alcohol functionalities is expected to impart favorable solubility to this compound.

Predicted Solubility: The compound is predicted to have good aqueous solubility, particularly at a pH below its pKa where the morpholine nitrogen is protonated.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility, which is the most relevant measure for drug development.

-

Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is achieved.

-

Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. For a basic compound like this compound, the pKa of its conjugate acid determines its charge state across the physiological pH range, profoundly affecting its solubility, permeability, and receptor interactions. [10]

| Parameter | Predicted Value | Rationale |

|---|

| pKa | 7.8 ± 0.5 | The basic nitrogen of the morpholine ring (pKa of morpholine is ~8.5)[7] is expected to have its basicity slightly reduced by the mild electron-withdrawing effect of the pentynol chain. |

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic and robust method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant. [10][11] Causality: The titration curve reveals the point of half-neutralization, where the concentrations of the protonated (acid) and neutral (base) forms of the molecule are equal. According to the Henderson-Hasselbalch equation, at this specific point, the measured pH is equal to the pKa. [12]

Step-by-Step Methodology:

-

Preparation: Accurately weigh and dissolve the compound in a known volume of purified water. A co-solvent (e.g., methanol) may be used if necessary, but its effect on the pKa must be noted.

-

Initial Acidification: Add a strong acid (e.g., 0.1 M HCl) to the solution to lower the pH and ensure the morpholine nitrogen is fully protonated.

-

Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The resulting titration curve will be sigmoidal.

-

pKa Determination: Identify the equivalence point (the point of maximum slope on the curve). The pKa is the pH value at the half-equivalence point (i.e., the pH at the volume of titrant that is half the volume required to reach the equivalence point). [12]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are required for definitive characterization, a predicted profile can be derived from the known structure.

| Technique | Predicted Key Signals |

| ¹H NMR | ~4.2 ppm (m, 2H): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH). ~3.7 ppm (t, 4H): Protons on carbons adjacent to the oxygen in the morpholine ring (-O-CH₂-). ~3.3 ppm (t, 2H): Protons on the carbon adjacent to the alkyne and nitrogen (-N-CH₂-C≡). ~2.7 ppm (t, 4H): Protons on carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-). ~2.5 ppm (br s, 1H): The hydroxyl proton (-OH), which is exchangeable with D₂O. [13] |

| ¹³C NMR | ~80-90 ppm: Two signals for the alkyne carbons (C≡C). ~67 ppm: Carbons adjacent to the oxygen in the morpholine ring (-O-CH₂-). ~61 ppm: Carbon bearing the hydroxyl group (-CH₂OH). ~53 ppm: Carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-). ~45 ppm: Carbon adjacent to the nitrogen and the alkyne (-N-CH₂-C≡). |

| IR (cm⁻¹) | 3400-3200 (broad): O-H stretching from the alcohol. 2950-2850: C-H stretching from the alkyl chains. ~2250 (weak): C≡C stretching from the internal alkyne. ~1115 (strong): C-O-C stretching from the morpholine ether linkage. |

| Mass Spec (EI) | m/z 169: Molecular ion (M⁺). Key Fragments: m/z 152 (loss of OH), m/z 138 (loss of CH₂OH), m/z 86 (morpholinomethyl fragment). |

Summary and Implications for Drug Development

The physicochemical profile of this compound, based on structural analysis and predictive methods, positions it as a compound with favorable "drug-like" characteristics.

-

Balanced Lipophilicity (cLogP ~0.85): Suggests the potential for good membrane permeability without the liabilities of excessive lipophilicity.

-

Favorable pKa (~7.8): Indicates that a significant fraction of the molecule will be protonated and positively charged at physiological pH (7.4). This charged state will enhance aqueous solubility, which is critical for formulation and bioavailability.

-

Good Aqueous Solubility: The combination of the morpholine ring and the primary alcohol is expected to confer sufficient solubility for in-vivo applications.

References

- Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.

- Talevi, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- X-Chem. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes.

- LookChem. (2023). What are the physicochemical properties of drug?.

- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.

- Benchchem. (n.d.). 5-(Morpholin-4-yl)pentan-1-ol | 4344-62-1.

- Avdeef, A., et al. (2013).

- Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube.

- Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- BYJU'S. (n.d.).

- Sciencemadness Wiki. (2022). Morpholine.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Encyclopedia.pub. (2022).

- PMC - NIH. (n.d.).

- Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of pentan-1-ol (1-pentanol).

Sources

- 1. fiveable.me [fiveable.me]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. agilent.com [agilent.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. byjus.com [byjus.com]

- 13. 1H NMR spectrum of pentan-1-ol (1-pentanol), 13C NMR spectra of pentan-1-ol (1-pentanol), chemical shifts spectra of pentan-1-ol (1-pentanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]

biological activity of 5-Morpholin-4-ylpent-3-yn-1-ol

An In-Depth Technical Guide to the Potential Biological Activity of 5-Morpholin-4-ylpent-3-yn-1-ol

Abstract

This compound is a unique small molecule featuring a terminal alcohol, an internal alkyne, and a morpholine ring. While direct studies on its biological activity are not extensively documented in publicly available literature, its structural motifs suggest a rich potential for pharmacological intervention across several therapeutic areas. The morpholine moiety is a well-established pharmacophore known to enhance drug-like properties, including aqueous solubility and blood-brain barrier permeability.[1][2][3] The propargylamine framework is also a key component in numerous bioactive compounds.[4] This guide provides a comprehensive exploration of the predicted biological activities of this compound, drawing upon established knowledge of its constituent chemical functionalities. We will delve into its potential as a muscarinic agonist for neurodegenerative disorders and its prospective role in oncology, supported by proposed mechanisms of action and detailed experimental protocols for validation.

Introduction: Unveiling the Potential of a Structurally Rich Molecule

The quest for novel therapeutic agents often leads to the exploration of molecules that combine proven pharmacophores in unique arrangements. This compound presents such a case. Its structure, characterized by the presence of a hydrophilic morpholine ring and a reactive propargyl alcohol, suggests a high potential for biological activity. The morpholine ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic profiles.[1][2][5][6] The propargylamine unit, containing a carbon-carbon triple bond, is a versatile functional group in medicinal chemistry, known to participate in various biological interactions.[4]

This technical guide will provide a forward-looking analysis of the potential biological activities of this compound. By examining the established pharmacology of its core components, we can construct a scientifically grounded hypothesis regarding its therapeutic potential and outline a clear experimental path for its investigation.

Predicted Biological Activity and Mechanistic Hypotheses

Based on its structural components, two primary areas of biological activity are proposed for this compound: neuroprotection via muscarinic receptor agonism and anticancer activity.

Muscarinic Receptor Agonism: A Potential Avenue for Neurodegenerative Disease Therapy

The presence of the morpholine ring, a known bioisostere for other amine-containing heterocycles, and the overall structure of the molecule bear resemblance to known muscarinic agonists.[7] Muscarinic acetylcholine receptors are pivotal in the central nervous system, and their modulation is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's.[2][8][9]

Hypothesized Mechanism of Action:

This compound is hypothesized to act as a partial or full agonist at specific subtypes of muscarinic receptors, potentially with selectivity for M1 or M4 subtypes, which are implicated in cognitive function.[10][11] The nitrogen atom of the morpholine ring is expected to interact with the orthosteric binding site of the receptor, mimicking the binding of the natural ligand, acetylcholine. The alkynol chain may contribute to the binding affinity and selectivity for specific receptor subtypes.

Caption: Proposed M1 muscarinic receptor signaling pathway activated by this compound.

Anticancer Activity: Targeting Proliferative Pathways

The morpholine heterocycle is a privileged structure in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.[12][13][14][15] The incorporation of an alkyne moiety can also contribute to cytotoxic activity.[16][17]

Hypothesized Mechanism of Action:

The anticancer activity of this compound could be multifactorial. One plausible mechanism is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, a common target for morpholine-containing inhibitors.[14] The propargyl group could potentially act as a covalent binder to specific enzymatic targets within cancer cells, leading to irreversible inhibition and cell death.

Caption: A generalized workflow for the evaluation of anticancer compounds.

Experimental Protocols

To validate the hypothesized biological activities, a series of well-defined experimental protocols are proposed.

Synthesis of this compound

A potential synthetic route can be adapted from known procedures for similar propargylamines.

Protocol: Synthesis of this compound

-

Step 1: Propargylation of Morpholine. To a solution of morpholine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq) and 5-chloro-3-pentyn-1-ol (1.1 eq).

-

Step 2: Reaction. Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up. Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Step 4: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure this compound.

-

Step 5: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Muscarinic Receptor Activity

Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1-M5 muscarinic receptor subtypes.

-

Binding Assay: In a 96-well plate, incubate the cell membranes with a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) in the presence of increasing concentrations of this compound.

-

Incubation and Filtration: Incubate at room temperature for 1 hour. Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.

Protocol: Functional Assay (Calcium Mobilization)

-

Cell Culture: Plate CHO cells expressing the M1 or M3 muscarinic receptor subtypes in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the EC₅₀ values from the concentration-response curves.

In Vitro Evaluation of Anticancer Activity

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol: Western Blot Analysis for PI3K/Akt Pathway

-

Cell Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for a specified time, then lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Data Presentation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted Muscarinic Receptor Binding Affinities (Ki, nM)

| Receptor Subtype | Predicted Ki (nM) | Reference Compound (Ki, nM) |

| M1 | - | Xanomeline (1-10)[11] |

| M2 | - | Carbachol (100-500) |

| M3 | - | Pilocarpine (50-200) |

| M4 | - | - |

| M5 | - | - |

| (Note: Predicted values are hypothetical and require experimental validation.) |

Table 2: Anticancer Activity (IC₅₀, µM) in Various Cell Lines

| Cell Line | Predicted IC₅₀ (µM) | Reference Compound (IC₅₀, µM) |

| HepG2 (Liver) | - | Sorafenib (2-5)[12] |

| MCF-7 (Breast) | - | Doxorubicin (0.1-1) |

| A549 (Lung) | - | Cisplatin (1-10) |

| (Note: Predicted values are hypothetical and require experimental validation.) |

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, a thorough analysis of its structural components strongly suggests a high potential for significant biological activity. The proposed muscarinic agonist and anticancer activities are grounded in the extensive body of literature surrounding the morpholine and propargylamine pharmacophores. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these hypotheses.

Future research should focus on the synthesis and comprehensive pharmacological profiling of this promising molecule. Elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models will be crucial next steps in determining its potential as a novel therapeutic agent. The unique combination of a morpholine ring and a propargyl alcohol moiety in this compound makes it a compelling candidate for further investigation in the fields of neuropharmacology and oncology.

References

-

Quinuclidinone O-Alkynyloximes with muscarinic agonist activity. PubMed. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

-

Revealing quinquennial anticancer journey of morpholine: A SAR based review. ScienceDirect. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]

-

Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Propargylamine: an important moiety in drug discovery. PubMed. [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

-

Muscarinic Receptor Agonists and Antagonists. National Institutes of Health. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor. PubMed. [Link]

-

Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinuclidinone O-Alkynyloximes with muscarinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Morpholin-4-ylpent-3-yn-1-ol: Synthesis, Structural Analogs, and Derivatives for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical landscape surrounding 5-Morpholin-4-ylpent-3-yn-1-ol, a molecule of significant interest in medicinal chemistry. By dissecting its core components—the morpholine ring, the pentynol backbone, and the terminal hydroxyl group—we will explore rational design strategies for the synthesis of its structural analogs and derivatives. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthetic methodologies, structure-activity relationship (SAR) studies, and potential therapeutic applications. The morpholine moiety is a well-established privileged scaffold in drug discovery, known to enhance the potency and modulate the pharmacokinetic profiles of various compounds.[1][2] The integration of an alkynyl group and a primary alcohol offers multiple avenues for chemical modification, making this a versatile starting point for the development of novel therapeutic agents.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a heterocyclic motif frequently incorporated into the design of bioactive molecules due to its favorable physicochemical and metabolic properties.[3][4] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity.[1][2] The nitrogen atom of the morpholine ring is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4] These characteristics have led to the inclusion of the morpholine scaffold in a wide array of approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5]

The core molecule, this compound, combines this privileged morpholine structure with a five-carbon chain containing a strategically placed triple bond (alkyne) and a terminal primary alcohol. This unique combination of functional groups provides a rich platform for chemical exploration and the development of novel compounds with potentially enhanced biological activities.

Synthetic Strategies for this compound and its Analogs

The synthesis of the parent compound and its derivatives can be approached through several established chemical transformations. A logical and efficient synthetic workflow is crucial for generating a library of analogs for biological screening.

General Synthetic Workflow

A plausible and versatile synthetic route would involve a multi-step process, allowing for the introduction of diversity at various points. The following diagram illustrates a generalized workflow for the synthesis of this compound and its derivatives.

Caption: Generalized synthetic workflow for this compound and its analogs.

Detailed Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound.

Materials:

-

Propargyl alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

n-Butyllithium (n-BuLi)

-

2-(Morpholin-4-yl)acetaldehyde

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Tetrabutylammonium fluoride (TBAF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Step-by-step Methodology:

-

Protection of the Hydroxyl Group:

-

To a solution of propargyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous THF at 0 °C, add TBDMSCl (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with diethyl ether.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the TBDMS-protected propargyl alcohol.

-

-

Carbon Chain Extension and Morpholine Introduction:

-

Dissolve the protected propargyl alcohol (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78 °C.

-

Add a solution of 2-(Morpholin-4-yl)acetaldehyde (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Dry the organic layer over MgSO4, filter, and concentrate.

-

-

Deprotection to Yield the Final Product:

-

Dissolve the crude product from the previous step in THF.

-

Add TBAF (1.5 eq) and stir at room temperature for 2 hours.

-

Monitor the reaction by TLC until completion.

-

Concentrate the reaction mixture and purify by flash column chromatography to obtain this compound.

-

Structural Analogs and Derivatives: Avenues for Optimization

The modular nature of the synthesis allows for the systematic modification of the core structure to explore the structure-activity relationship (SAR).[6][7] The following table outlines key regions for modification and the potential impact on biological activity.

| Region of Modification | Proposed Analogs/Derivatives | Rationale and Potential Impact |

| Morpholine Ring | - Substitution on the morpholine ring (e.g., methyl, phenyl).- Replacement with other heterocycles (e.g., piperidine, piperazine, thiomorpholine). | - Altering steric bulk and electronics to probe receptor binding pockets.- Modulating lipophilicity and pharmacokinetic properties.[1] |

| Alkyne Moiety | - Reduction to the corresponding alkene (cis or trans) or alkane.- Introduction of substituents on the alkyne (e.g., phenyl, silyl groups). | - Evaluating the importance of the rigid alkyne linker for activity.- Exploring the impact of conformational flexibility on receptor binding. |

| Hydroxyl Group | - Oxidation to an aldehyde or carboxylic acid.- Esterification or etherification.- Replacement with other functional groups (e.g., amine, thiol, halogen). | - Investigating the role of the hydroxyl group as a hydrogen bond donor/acceptor.- Creating prodrugs or modifying metabolic stability. |

| Carbon Chain | - Varying the length of the carbon chain between the morpholine and the alkyne.- Introducing branching on the carbon chain. | - Optimizing the spatial orientation of the key functional groups.- Assessing the impact of chain length on binding affinity and selectivity. |

Potential Biological Targets and Screening Strategies

Given the diverse biological activities associated with morpholine-containing compounds, analogs of this compound could be screened against a wide range of targets.[1][4][8]

Logical Flow for Target Identification and Validation

The process of identifying and validating biological targets for a novel compound series is a critical step in drug discovery. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for biological target identification and validation.

Promising Therapeutic Areas and Assay Systems

Based on the known activities of morpholine derivatives, the following therapeutic areas represent promising starting points for investigation:

-

Oncology: Many kinase inhibitors incorporate a morpholine moiety.[5] Screening against a panel of cancer cell lines and relevant kinases would be a logical first step.

-

Neuroscience: The blood-brain barrier permeability of some morpholine-containing compounds suggests potential applications in treating central nervous system disorders.[9]

-

Infectious Diseases: Morpholine derivatives have shown antimicrobial and antifungal activities.[4][10] Screening against a panel of pathogenic bacteria and fungi could reveal novel anti-infective agents.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. The combination of the privileged morpholine moiety with a readily modifiable alkynol chain provides a rich chemical space for exploration. The synthetic strategies and SAR considerations outlined in this guide provide a solid foundation for initiating a drug discovery program centered on this core structure. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to identify lead compounds with potent and selective activity against relevant biological targets.

References

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Publications. Available at: [Link]

-

Structures Activity Relationship. SlideShare. Available at: [Link]

-

5-(1,2-Dithiolan-3-yl)-1-(morpholin-4-yl)pentan-1-one. PubChem. Available at: [Link]

-

5-(Morpholin-4-yl)pentan-2-one. PubChem. Available at: [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

-

(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

-

Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. Available at: [Link]

-

Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Available at: [Link]

-

1-Morpholin-4-yl-3-(4-nitrophenoxy)propan-2-ol. PubChem. Available at: [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. IP.com. Available at: [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH. Available at: [Link]

-

3-(4-Bromophenyl)-1-morpholin-4-ylpentan-3-ol. PubChem. Available at: [Link]

-

Bicyclic analogues of D-myo-inositol 1,4,5-trisphosphate related to adenophostin A: synthesis and biological activity. PubMed. Available at: [Link]

-

Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. NIH. Available at: [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.limu.edu.ly [repository.limu.edu.ly]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 5-Morpholin-4-ylpent-3-yn-1-ol

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Morpholin-4-ylpent-3-yn-1-ol

Authored by a Senior Application Scientist

Subject: Elucidating the Therapeutic Targets and Mechanism of Action of this compound: A Strategic Whitepaper

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The compound this compound represents a novel chemical entity with significant therapeutic potential, predicated on the inclusion of two pharmacologically privileged scaffolds: the morpholine ring and a propargylamine-like moiety. The morpholine heterocycle is a component of numerous approved drugs, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] The propargylamine structure is also a key feature in a variety of bioactive compounds, including enzyme inhibitors.[3][4] This guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of this compound, leveraging its structural attributes to inform a hypothesis-driven approach to its potential applications in oncology, neurodegenerative disorders, and inflammatory diseases. We present detailed experimental workflows, from initial target hypothesis generation to in-depth validation, designed to de-risk and accelerate the progression of this compound into a viable drug candidate.

Introduction: Deconstructing this compound for Therapeutic Insights

The rational design of small molecule therapeutics often involves the strategic combination of well-characterized pharmacophores to create novel compounds with enhanced potency, selectivity, and drug-like properties. The structure of this compound is a compelling example of this paradigm, integrating a morpholine ring, a versatile heterocyclic motif, with a pentynol core that bears resemblance to propargylamines.

-

The Morpholine Moiety: This saturated heterocycle is a ubiquitous feature in modern medicinal chemistry.[2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond accepting capabilities, thereby modulating the pharmacokinetic and pharmacodynamic profile of a molecule.[1][5] Morpholine-containing drugs have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant effects, by engaging with a diverse range of molecular targets.[2][6]

-

The Propargylamine-like Core: The terminal alkyne within the pentynol chain is a highly reactive and versatile functional group.[7] In many bioactive compounds, this moiety acts as a "warhead" that can form covalent bonds with target proteins, leading to irreversible inhibition.[8][9] Propargylamines are characteristic of certain classes of enzyme inhibitors, most notably monoamine oxidase (MAO) inhibitors used in the treatment of neurodegenerative diseases.[4][10]

Given this structural composition, this compound is primed for investigation. This document outlines a strategic, multi-pronged approach to unlock its therapeutic potential by identifying its molecular targets.

Hypothesis-Driven Target Exploration

Based on the well-documented activities of its core fragments, we can formulate initial hypotheses regarding the potential therapeutic areas and molecular target classes for this compound.

Oncology

The morpholine ring is a key component of several kinase inhibitors, such as Gefitinib (an EGFR inhibitor).[11] The ability of the morpholine's oxygen to form critical hydrogen bonds within the ATP-binding pocket of kinases is a well-established principle in kinase inhibitor design.[2]

-

Hypothesized Targets: Protein kinases (e.g., tyrosine kinases, serine/threonine kinases).

-

Rationale: The morpholine could serve as a hinge-binding motif, while the rest of the molecule explores other regions of the active site, potentially leading to high potency and selectivity. The alkyne group could function as a covalent inhibitor of a nearby cysteine residue, a strategy employed by several successful kinase inhibitors.

Neurodegenerative Diseases

Propargylamines are famously employed as irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in the pathology of Parkinson's and Alzheimer's diseases.[6]

-

Hypothesized Targets: Monoamine oxidases (MAO-A, MAO-B), Leucine-rich repeat kinase 2 (LRRK2).

-

Rationale: The propargylamine-like structure is a strong predictor of MAO inhibition. Additionally, the morpholine moiety has been incorporated into compounds targeting other proteins relevant to neurodegeneration, such as LRRK2.[5]

Anti-Inflammatory Applications

Morpholine-containing compounds have also been developed as anti-inflammatory agents.[6]

-

Hypothesized Targets: Cyclooxygenases (COX-1, COX-2), various cytokines or their receptors.

-

Rationale: The overall structure may fit within the active sites of enzymes central to the inflammatory cascade.

A Phased Strategy for Target Identification and Validation

A systematic and unbiased approach is crucial to definitively identify the molecular targets of this compound. We propose a three-phase workflow.

Phase 1: Unbiased Target Identification using Chemical Proteomics

Chemical proteomics offers a powerful, unbiased method to identify the direct binding partners of a small molecule within a complex biological system.[12] Activity-Based Protein Profiling (ABPP) is particularly well-suited for this task, especially given the potential reactivity of the alkyne moiety.

-

Probe Synthesis: Synthesize an ABPP probe by appending a reporter tag (e.g., biotin or a fluorescent dye) to this compound via a linker. The alkyne group itself can also be used for "click" chemistry ligation with an azide-tagged reporter after protein binding.[9][13]

-

Cell Lysate Incubation: Incubate the probe with cell lysates from relevant disease models (e.g., a cancer cell line, primary neurons).

-

Target Labeling: Allow the probe to covalently bind to its protein targets.

-

Enrichment/Visualization:

-

If a biotin tag was used, enrich the probe-protein complexes using streptavidin beads.

-

If a fluorescent tag was used, visualize the labeled proteins directly via SDS-PAGE.

-

-

Mass Spectrometry: Elute the enriched proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are specifically enriched in the presence of the probe compared to controls.

Diagram: Unbiased Target Identification Workflow

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Phase 2: Target Validation with Orthogonal Methods

Once a list of potential targets is generated, it is critical to validate these interactions using methods that do not rely on a modified probe.

CETSA is a label-free method that assesses the thermal stability of proteins in response to ligand binding.[14] A genuine target will typically be stabilized (or destabilized) upon binding to the small molecule.

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heat Challenge: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C).

-

Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate "melting curves." A shift in the melting curve in the drug-treated sample compared to the control indicates direct target engagement.

Table: Hypothetical CETSA Data for Target Protein X

| Temperature (°C) | % Soluble Protein X (Vehicle) | % Soluble Protein X (Compound) |

| 46 | 100 | 100 |

| 50 | 95 | 98 |

| 54 | 75 | 92 |

| 58 | 40 | 81 |

| 62 | 15 | 55 |

| 66 | 5 | 20 |

Phase 3: Functional Characterization and Pathway Analysis

Confirming that the compound engages a target is only the first step. The next is to demonstrate that this engagement leads to a functional consequence in a cellular context.

-

Enzymatic Assays: If the validated target is an enzyme (e.g., a kinase or MAO), perform in vitro enzymatic assays to determine the compound's inhibitory activity (e.g., IC₅₀ value).

-

Cellular Pathway Analysis: Use techniques like Western blotting to assess the phosphorylation status of downstream substrates if the target is a kinase. For other targets, measure relevant cellular readouts (e.g., neurotransmitter levels for MAO, cytokine release for an inflammatory target).

To definitively link the compound's phenotype to a specific target, use RNA interference (siRNA) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's effect is diminished in these modified cells, it provides strong evidence that the effect is on-target.

Diagram: Target Validation and Functional Workflow

Caption: Integrated workflow for target validation and functional analysis.

Conclusion and Future Directions

The compound this compound is a promising chemical entity that warrants a thorough investigation into its therapeutic potential. By leveraging the known pharmacology of its morpholine and propargylamine-like components, a hypothesis-driven yet unbiased approach to target identification can be efficiently executed. The multi-phase strategy outlined in this guide—combining chemical proteomics for discovery, orthogonal biophysical methods for validation, and cellular assays for functional characterization—provides a robust and self-validating framework for elucidating its mechanism of action. Successful execution of this research plan will pave the way for advancing this compound as a novel candidate in a relevant therapeutic area.

References

-

Balamurugan, K., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Carneiro, A., & Matos, M. J. (2023). Propargylamine: an important moiety in drug discovery. PubMed. Available at: [Link]

-

Kaur, M., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. PubMed. Available at: [Link]

-

Carneiro, A., & Matos, M. J. (2023). Propargylamine: an Important Moiety in Drug Discovery. Taylor & Francis Online. Available at: [Link]

-

Anonymous. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Technology Networks. Available at: [Link]

-

News-Medical.Net. (2023). New strategy for identifying small molecules offers a promising path for discovering targeted drugs. News-Medical.Net. Available at: [Link]

-

Li, Z., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PMC. Available at: [Link]

-

Kumar, A., et al. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

-

Khan, F., et al. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Frontiers in Microbiology. Available at: [Link]

-

Trifiró, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Wang, C., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. Available at: [Link]

-

ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

-

Request PDF. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. ResearchGate. Available at: [Link]

-

RSC Publishing. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00190B [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Strategic Framework for the In Vitro Screening of 5-Morpholin-4-ylpent-3-yn-1-ol: From Foundational Profiling to Target Deconvolution

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Morpholin-4-ylpent-3-yn-1-ol is a novel chemical entity that presents a compelling case for systematic in vitro evaluation. Its structure combines three key chemical motifs of high interest in medicinal chemistry: the morpholine ring, a known "privileged scaffold" that often confers favorable pharmacokinetic properties[1][2]; a terminal primary alcohol, which provides a key site for hydrogen bonding and potential metabolic transformation[1]; and a strategically placed alkyne group, which can serve as both a pharmacophoric element and a bio-orthogonal handle for advanced mechanistic studies[3][4]. This guide eschews a one-size-fits-all template, instead presenting a bespoke, tiered screening cascade designed to comprehensively characterize the compound's biological potential. We will proceed from foundational physicochemical and cytotoxicity profiling to hypothesis-driven primary and secondary screening, essential ADME-Tox evaluation, and ultimately, a strategy for target identification that leverages its unique chemical architecture. Every proposed step is grounded in established scientific principles to ensure a self-validating and robust data package.

Introduction: Deconstructing the Molecule

The rational screening of any new chemical entity begins with a thorough analysis of its structure. The therapeutic potential of this compound can be hypothesized by dissecting its constituent parts:

-

The Morpholine Scaffold: The morpholine heterocycle is a cornerstone of modern drug design.[2] Its inclusion in a molecule can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability.[2][5] The nitrogen and oxygen atoms provide an optimal balance of hydrophilicity and lipophilicity, which can be critical for properties like blood-brain barrier (BBB) permeability, making it a frequent component in central nervous system (CNS) drug candidates.[6][7] Therefore, a CNS-focused screening approach is a logical starting point.

-

The Alkyne Functional Group: Far more than a simple linker, the alkyne moiety is a versatile functional group. It is found in a variety of natural products with biological activity.[3] In a drug discovery context, its linear geometry can provide rigid structural constraints beneficial for target binding. Critically, terminal alkynes are key reagents in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[4] This bio-orthogonal reaction allows the molecule to be tagged with probes for fluorescence imaging, affinity purification, and unambiguous target identification.[3][4]

-

The Primary Alcohol: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, which can facilitate critical interactions within a target's binding pocket. It also serves as a primary site for Phase I metabolism (e.g., oxidation), making early metabolic stability assessment essential.

This structural analysis informs the logical, tiered screening cascade detailed below.

Foundational Profiling: Establishing a Baseline

Before investigating specific biological targets, it is imperative to establish the compound's fundamental physicochemical properties and its general cellular toxicity profile. This baseline data is crucial for interpreting all subsequent assay results and ensuring their validity.

Physicochemical Characterization

Understanding solubility and lipophilicity is non-negotiable, as these parameters dictate how the compound will behave in aqueous assay buffers and its potential to cross cellular membranes.

| Parameter | Recommended Assay | Rationale |

| Aqueous Solubility | Kinetic Solubility Assay (Turbidimetric) | Determines the concentration at which the compound precipitates from a DMSO stock solution in aqueous buffer. Essential for defining the top concentration for biological assays and avoiding false negatives/positives due to compound precipitation. |

| Lipophilicity | Chromatographic LogD7.4 | Measures the compound's distribution between an organic and aqueous phase at physiological pH. LogD is a key predictor of permeability, protein binding, and overall drug-like properties. |

General Cytotoxicity Assessment

A broad-spectrum cytotoxicity assay is performed to determine the concentration range at which the compound affects basic cellular viability. This helps distinguish between targeted anti-proliferative effects and non-specific toxicity in later screens.

Protocol: MTS Cell Viability Assay

-

Cell Plating: Seed a panel of representative cell lines (e.g., HEK293 for non-cancerous, HeLa for cervical cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture medium, starting from a top concentration of 100 µM (or below the measured solubility limit).

-

Incubation: Add the compound dilutions to the cells and incubate for 72 hours. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's instructions.

-

Signal Readout: Incubate for 1-4 hours and measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the CC₅₀ (Concentration of 50% Cytotoxicity).

Tier 1: Hypothesis-Driven Primary Screening

Based on the structural alerts, a dual-pronged primary screening strategy is proposed to maximize the chances of identifying a relevant biological activity.

Caption: Tiered screening cascade for this compound.

Hypothesis 1: CNS-Focused Screening

Given the prevalence of the morpholine scaffold in CNS drugs, a primary screen against a panel of targets implicated in neurodegenerative and psychiatric disorders is a highly rational starting point.[6][7]

-

Recommended Panel: A commercial or in-house panel such as the Eurofins BioPrint® or a custom selection of binding and enzymatic assays.

-

Key Target Classes:

-

Cholinesterases (AChE, BuChE): Inhibition of these enzymes is a key strategy for Alzheimer's disease.[6]

-

Monoamine Oxidases (MAO-A, MAO-B): Targets for depression and Parkinson's disease.[5]

-

GPCRs: A broad panel including dopaminergic, serotonergic, and adrenergic receptors.

-

Ion Channels: Voltage-gated sodium and calcium channels.

-

Hypothesis 2: Broad Anti-Proliferative Screening

A parallel, unbiased phenotypic screen is a valuable strategy to uncover unexpected activities. The morpholine ring is also found in several anticancer agents.[8]

-

Recommended Panel: The National Cancer Institute's NCI-60 Human Tumor Cell Line Screen is the gold standard. It provides data on the compound's growth inhibition pattern across 60 different cancer cell lines, which can offer clues about its mechanism of action.

Tier 2: Hit Validation and Potency Determination

Any "hits" identified in Tier 1 screening must be rigorously validated. This stage moves from a single-point concentration screen to generating full dose-response curves to quantify the compound's potency.

Protocol: IC₅₀ Determination for an Enzyme Inhibitor (e.g., AChE)

-

Reagent Preparation: Prepare assay buffer, acetylcholinesterase (AChE) enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

-

Compound Dilution: Perform a 10-point, 3-fold serial dilution of this compound in assay buffer.

-

Enzyme Incubation: In a 96-well plate, add the compound dilutions followed by the AChE enzyme solution. Incubate for 15 minutes at room temperature to allow for binding.

-

Reaction Initiation: Add ATCh and DTNB to all wells to start the reaction. The enzyme will hydrolyze ATCh to thiocholine, which reacts with DTNB to produce a yellow color.

-

Kinetic Readout: Immediately place the plate in a plate reader and measure the change in absorbance at 412 nm over 10 minutes. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to vehicle controls (100% activity) and a potent inhibitor control (0% activity). Plot the percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro ADME-Tox Profiling

Concurrent with hit validation, early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for building a successful drug candidate profile.[2]

| ADME-Tox Parameter | Recommended Assay | Rationale |

| Metabolic Stability | Human Liver Microsome (HLM) Assay | Measures the rate of compound depletion by Phase I metabolic enzymes (CYP450s). Provides an estimate of hepatic clearance and half-life. |

| Cell Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | A non-cell-based assay that models passive diffusion across a lipid membrane. Provides a rapid assessment of a compound's ability to cross the gut wall or BBB. |

| CYP450 Inhibition | Fluorometric CYP Inhibition Assay (e.g., 3A4, 2D6, 2C9) | Assesses the potential for the compound to cause drug-drug interactions by inhibiting major cytochrome P450 enzymes. |

Advanced Mechanistic Studies: Leveraging the Alkyne Handle

If the compound demonstrates a compelling phenotypic effect (e.g., potent anti-proliferative activity) without a clear molecular target from panel screens, the alkyne group becomes an invaluable tool for target deconvolution via click chemistry.[3][9]

Caption: Workflow for target identification using click chemistry.

Protocol Outline: Affinity-Based Target Identification

-

Cell Treatment: Treat target cells with an effective concentration of this compound.

-

Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein-compound interactions.

-

Click Reaction: To the cell lysate, add an azide-functionalized reporter tag (e.g., Azide-PEG₃-Biotin) and the copper(I) catalyst system.[4] This will covalently link the biotin tag to the compound, which remains bound to its target protein.

-

Affinity Pulldown: Add streptavidin-coated magnetic beads to the lysate. The high affinity of the biotin-streptavidin interaction will isolate the compound-target complex.

-

Elution and Digestion: Wash the beads to remove non-specific binders, then elute the bound proteins and digest them into peptides (e.g., with trypsin).

-

Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the protein(s) that were specifically pulled down by the compound.

Data Synthesis and Interpretation

The ultimate goal is to integrate all data streams into a coherent profile that guides the next steps, such as lead optimization or further mechanistic studies.

Table: Hypothetical Data Summary for this compound

| Assay Category | Parameter | Result | Implication |

| Physicochemical | Kinetic Solubility (pH 7.4) | 85 µM | Sufficient for most in vitro assays. |

| LogD7.4 | 2.1 | Good balance for permeability and solubility. | |

| Cytotoxicity | CC₅₀ (HEK293) | > 100 µM | Not generally toxic at effective concentrations. |

| Primary Screen | AChE Inhibition (@ 10 µM) | 92% | Potent hit against a key Alzheimer's target. |

| NCI-60 GI₅₀ (Mean) | 15 µM | Moderate, non-specific anti-proliferative effect. | |

| Secondary Screen | AChE IC₅₀ | 150 nM | Confirmed potent activity. |

| BuChE IC₅₀ | 8.5 µM | >50-fold selectivity for AChE over BuChE. | |

| In Vitro ADME | HLM Stability (t₁/₂) | 45 min | Moderately stable; potential for optimization. |

| PAMPA-BBB Permeability | 6.5 x 10⁻⁶ cm/s | Predicted to be CNS penetrant. | |

| CYP3A4 Inhibition IC₅₀ | > 50 µM | Low risk of drug-drug interactions. |

Conclusion

This technical guide outlines a comprehensive, logically structured, and scientifically rigorous strategy for the in vitro screening of this compound. By systematically progressing from foundational profiling to hypothesis-driven screening and advanced mechanistic studies, this framework enables researchers to build a robust data package. This approach not only maximizes the potential for discovering the compound's primary mode of action but also proactively identifies potential liabilities, thereby accelerating the decision-making process in the early stages of drug discovery.

References

-

Current investigations focus on the synthesis and in vitro testing of morpholine-based inhibitors, assessing their enzymatic inhibition profiles, and determining their therapeutic potential in animal models. Taylor & Francis Online. [Link]

-

Biosynthesis of alkyne-containing natural products. National Institutes of Health (NIH). [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH). [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. [Link]

-

Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening. PNAS. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

The Morpholine Motif: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, holds a privileged status in the field of medicinal chemistry.[1] Its frequent appearance in a vast array of approved drugs and clinical candidates is no coincidence. The morpholine moiety imparts a unique and highly advantageous set of physicochemical properties to parent molecules, often enhancing aqueous solubility, metabolic stability, and oral bioavailability.[2] The nitrogen atom provides a key handle for substitution and interaction with biological targets, while the ether oxygen can act as a hydrogen bond acceptor, contributing to binding affinity.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel morpholinyl compounds, offering field-proven insights, detailed experimental protocols, and a look into their critical role in targeting key signaling pathways.

Pillar I: Strategic Synthesis of the Morpholine Core and its Derivatives

The construction of the morpholine scaffold has evolved from classical methodologies to highly sophisticated and stereoselective strategies, enabling the creation of complex and diverse molecular architectures. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, stereochemistry, and scalability.

Classical and Modern Approaches to Morpholine Ring Construction

Traditional methods for morpholine synthesis often rely on the cyclization of 2-amino alcohols or the reaction of diethanolamine with dehydrating agents. While effective for simple, unsubstituted morpholines, these methods often require harsh conditions and offer limited control over substitution.[5]